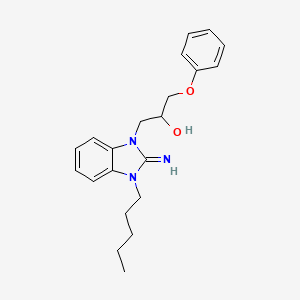
1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol is a complex organic compound with a unique structure that combines a benzimidazole ring with a phenoxypropanol moiety
Métodos De Preparación
The synthesis of 1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Phenoxypropanol Moiety: This step involves the reaction of the benzimidazole derivative with a phenoxypropanol derivative under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or phenoxypropanol moieties are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or block receptor sites to prevent the binding of natural ligands.
Comparación Con Compuestos Similares
1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
- 1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)-2-propanol
- 1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol
These compounds share a similar benzimidazole core structure but differ in the substituents attached to the phenoxypropanol moiety. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H27N3O2 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-(2-imino-3-pentylbenzimidazol-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C21H27N3O2/c1-2-3-9-14-23-19-12-7-8-13-20(19)24(21(23)22)15-17(25)16-26-18-10-5-4-6-11-18/h4-8,10-13,17,22,25H,2-3,9,14-16H2,1H3 |
Clave InChI |
UBFHLTNHWQMEEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11576529.png)
![2-{2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11576534.png)
![6-(4-chlorophenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576545.png)
![6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11576547.png)
![9-Bromo-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11576548.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B11576549.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11576550.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576557.png)
![ethyl 5-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11576578.png)
![(3E)-3-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11576589.png)
![methyl (3-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11576591.png)
![1-(3-Butoxyphenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576596.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide](/img/structure/B11576597.png)
![N-[(4-fluorophenyl)methyl]-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide](/img/structure/B11576598.png)
